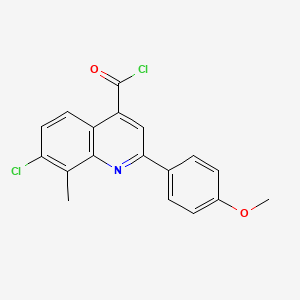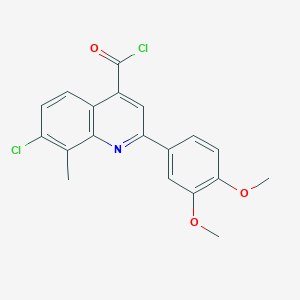
3-乙氧基-4-丙氧基苯甲酰氯
描述
3-Ethoxy-4-propoxybenzoyl chloride is a chemical compound with the molecular formula C12H15ClO3 and a molecular weight of 242.70 .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-propoxybenzoyl chloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .科学研究应用
抗雌激素化合物:Jones et al. (1984)进行的研究专注于合成非类固醇抗雌激素,使用3-芳基-2-芳基苯并[b]噻吩衍生物,通过与苯甲酰氯的Friedel-Crafts芳基化制备,包括类似于3-乙氧基-4-丙氧基苯甲酰氯的化合物。这些衍生物显示出抑制雌二醇作用的潜力,并在治疗大鼠乳腺肿瘤方面表现出有效性。
抗癌药物的合成:Day等人(1991年)Day, B. et al. (1991)合成了一系列1,1-二氯-2,2,3-三芳基环丙烷(DTACs)作为纯抗雌激素。合成过程中使用了苯甲酰氯,并且在抑制依赖雌激素的MCF-7人类乳腺肿瘤细胞系方面表现出显著潜力。
心脏药物研究:Ivkin和Karpov(2022年)Ivkin, D. & Karpov, A. A. (2022)进行了关于4-[(3-乙氧基-3-氧代丙酰)氨基]苯甲酸的临床前研究,显示出明显的心脏效应和良好的安全性,突显了3-乙氧基-4-丙氧基苯甲酰氯衍生物在心血管药物开发中的潜力。
神经药理学研究:Falch等人(1999年)Falch, E. et al. (1999)合成了与3-乙氧基-4-丙氧基苯甲酰氯相关的化合物,用于研究大鼠脑突触体制备和小鼠皮层神经元中的GABA摄取。这项研究有助于理解这类化合物在神经药理学中的作用。
香豆素衍生物的合成:Çelikezen等人(2020年)Çelikezen, F. et al. (2020)专注于合成6-乙氧基-4-甲基香豆素,这是一种在结构上与3-乙氧基-4-丙氧基苯甲酰氯相关的化合物,探索其由于抗氧化性质而在药用方面的潜力。
作用机制
Target of Action
Based on its chemical structure, it can be inferred that it might interact with various biological molecules, possibly through electrophilic aromatic substitution reactions .
Mode of Action
It’s known that benzoyl chloride compounds can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the benzoyl chloride, leading to the substitution of the chloride group.
Biochemical Pathways
Benzoyl chloride compounds are known to participate in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties significantly impact the bioavailability and efficacy of a compound.
Result of Action
It’s known that benzoyl chloride compounds can react with various biological molecules, potentially leading to various cellular effects .
生化分析
Biochemical Properties
3-Ethoxy-4-propoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes, proteins, and other biomolecules through covalent bonding. This compound is often used to introduce specific functional groups into proteins, which can alter their activity or stability. For example, it can react with amino groups in proteins to form stable amide bonds, thereby modifying the protein’s structure and function. The interactions of 3-Ethoxy-4-propoxybenzoyl chloride with biomolecules are crucial for studying protein function and for developing new biochemical assays .
Cellular Effects
The effects of 3-Ethoxy-4-propoxybenzoyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, 3-Ethoxy-4-propoxybenzoyl chloride can affect the expression of genes by modifying transcription factors or other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of 3-Ethoxy-4-propoxybenzoyl chloride involves its ability to form covalent bonds with biomolecules. This compound can bind to specific amino acid residues in proteins, such as lysine or cysteine, leading to the formation of stable adducts. These modifications can inhibit or activate enzymes, depending on the nature of the interaction. For example, the binding of 3-Ethoxy-4-propoxybenzoyl chloride to an enzyme’s active site can block substrate access, thereby inhibiting the enzyme’s activity. Alternatively, it can induce conformational changes in proteins that enhance their activity. These molecular interactions can also lead to changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethoxy-4-propoxybenzoyl chloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. The degradation of 3-Ethoxy-4-propoxybenzoyl chloride can lead to a loss of its biochemical activity, affecting its ability to modify proteins or interact with other biomolecules. Long-term studies have shown that the effects of this compound on cellular function can diminish over time, particularly if the compound is not stored properly .
Dosage Effects in Animal Models
The effects of 3-Ethoxy-4-propoxybenzoyl chloride vary with different dosages in animal models. At low doses, this compound can effectively modify proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cellular toxicity, organ damage, or even death. Studies have shown that there is a threshold dose above which the toxic effects of 3-Ethoxy-4-propoxybenzoyl chloride become apparent. These effects can include oxidative stress, inflammation, and apoptosis. Therefore, it is crucial to carefully control the dosage of this compound in experimental settings to avoid toxic effects .
Metabolic Pathways
3-Ethoxy-4-propoxybenzoyl chloride is involved in various metabolic pathways, particularly those related to protein modification and degradation. This compound can interact with enzymes such as proteases and kinases, affecting their activity and, consequently, the metabolic flux through these pathways. For example, the modification of proteases by 3-Ethoxy-4-propoxybenzoyl chloride can alter the rate of protein degradation, affecting the levels of specific metabolites. Additionally, this compound can influence the activity of kinases involved in signaling pathways, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-Ethoxy-4-propoxybenzoyl chloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 3-Ethoxy-4-propoxybenzoyl chloride within cells can affect its activity and function. For example, its accumulation in the nucleus can enhance its ability to modify transcription factors, while its presence in the cytoplasm can influence metabolic enzymes .
Subcellular Localization
The subcellular localization of 3-Ethoxy-4-propoxybenzoyl chloride is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can be targeted to the nucleus by nuclear localization signals, where it can modify transcription factors and other nuclear proteins. Alternatively, it can be directed to the mitochondria or endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The subcellular localization of 3-Ethoxy-4-propoxybenzoyl chloride can therefore determine its specific biochemical effects .
属性
IUPAC Name |
3-ethoxy-4-propoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWRHEYSAIWEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295606 | |
| Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-41-1 | |
| Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















